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Compound of Interest

Compound Name: 6-Bromohex-5-EN-1-OL

Cat. No.: B12618760 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the theoretical studies and

physicochemical properties of 6-bromohex-5-en-1-ol. While direct computational studies on

this specific molecule are not extensively available in public literature, this document

synthesizes known data, discusses potential reactivity based on established theoretical

principles, and presents hypothetical reaction pathways. This guide is intended to serve as a

foundational resource for researchers interested in the molecular behavior, reactivity, and

potential applications of 6-bromohex-5-en-1-ol and related haloalkenols in drug development

and organic synthesis.

Physicochemical and Computed Properties
The following table summarizes the key physicochemical and computed properties of 6-
bromohex-5-en-1-ol and its isomers. This data is compiled from publicly available chemical

databases and provides a quantitative basis for understanding the molecule's characteristics.
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Property
6-bromohex-5-en-1-
ol

6-bromohex-2-en-1-
ol

5-bromohex-5-en-1-
ol

Molecular Formula C6H11BrO C6H11BrO C6H11BrO

Molecular Weight 179.05 g/mol 179.05 g/mol [1] 179.05 g/mol

CAS Number 919800-95-6 71032-11-6[1] 69441-76-5

IUPAC Name 6-bromohex-5-en-1-ol 6-bromohex-2-en-1-ol 5-bromohex-5-en-1-ol

Canonical SMILES C(CCO)CC=CBr C(CC=CCO)CBr C=C(CCCCO)Br

InChI Key
YDQBEBCKWXMPE

H-UHFFFAOYSA-N

LCAJAAKSZFJUEA-

UHFFFAOYSA-N

CSTXIBXKUGBHJR-

UHFFFAOYSA-N

XLogP3 Not available 1.4 1.8

Hydrogen Bond Donor

Count
1 1 1

Hydrogen Bond

Acceptor Count
1 1 1

Rotatable Bond Count 4 4 4

Exact Mass 177.99933 Da 177.99933 Da[1] 177.99933 Da

Monoisotopic Mass 177.99933 Da 177.99933 Da[1] 177.99933 Da

Topological Polar

Surface Area
20.2 Å² 20.2 Å²[1] 20.2 Å²

Heavy Atom Count 8 8 8

Formal Charge 0 0 0

Complexity 95.9 95.9 95.9

Theoretical Considerations of Reactivity:
Intramolecular Cyclization
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Due to the presence of both a nucleophilic hydroxyl group and an electrophilic carbon-bromine

bond, as well as a carbon-carbon double bond, 6-bromohex-5-en-1-ol is a prime candidate for

intramolecular cyclization. The regioselectivity of such cyclizations can be predicted by

Baldwin's rules, which are based on the stereochemical requirements of the transition states for

ring formation.

The two most likely cyclization pathways for the alkoxide derived from 6-bromohex-5-en-1-ol
are the 6-endo-trig and the 5-exo-trig closures.

6-endo-trig: In this pathway, the oxygen atom would attack the internal carbon of the double

bond, leading to a six-membered ring. According to Baldwin's rules, 6-endo-trig cyclizations

are generally favored.

5-exo-trig: This pathway involves the oxygen atom attacking the terminal carbon of the

double bond, which would result in a five-membered ring. 5-exo-trig cyclizations are also

favored according to Baldwin's rules.

The actual outcome of the reaction would likely depend on the specific reaction conditions

(e.g., base used, temperature) and may be influenced by kinetic versus thermodynamic control.

Computational studies on similar systems, such as alk-5-enoyl radicals, have shown that 5-

exo-trig cyclization is often kinetically favored over 6-endo-trig cyclization.

Below is a diagram illustrating the logical relationship between 6-bromohex-5-en-1-ol and its

potential cyclization products.

Potential intramolecular cyclization pathways for 6-bromohex-5-en-1-ol.

Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 6-bromohex-5-en-1-ol is
not readily available in the searched literature, a general procedure can be inferred from the

synthesis of related compounds, such as 5-hexen-1-ol from 6-bromo-1-hexene. The following is

a hypothetical protocol for a potential synthesis and subsequent analysis.

Synthesis of 6-bromohex-5-en-1-ol (Hypothetical)
This protocol is adapted from procedures for similar bromoalkenols.
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Materials:

1,6-hexanediol

Triphenylphosphine (PPh3)

N-Bromosuccinimide (NBS)

Dichloromethane (DCM)

Sodium bicarbonate (NaHCO3) solution

Magnesium sulfate (MgSO4)

Silica gel for column chromatography

Hexane and Ethyl Acetate for elution

Procedure:

To a solution of 1,6-hexanediol (1 equivalent) and triphenylphosphine (1.1 equivalents) in

dichloromethane at 0 °C, add N-bromosuccinimide (1.1 equivalents) portion-wise.

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel using a hexane/ethyl

acetate gradient to yield 6-bromohex-5-en-1-ol.

General Experimental Workflow for Analysis
The following diagram outlines a typical workflow for the experimental analysis of a synthesized

compound like 6-bromohex-5-en-1-ol.
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A typical experimental workflow for the synthesis and analysis of 6-bromohex-5-en-1-ol.

Conclusion
While direct theoretical and computational studies on 6-bromohex-5-en-1-ol are sparse, this

guide provides a foundational understanding of its properties and potential reactivity based on

established chemical principles and data from analogous systems. The molecule's bifunctional

nature makes it an interesting substrate for synthetic transformations, particularly

intramolecular cyclizations to form five- or six-membered heterocyclic compounds. Further

experimental and computational investigations are warranted to fully elucidate the reaction

mechanisms and explore the potential of 6-bromohex-5-en-1-ol as a building block in organic

synthesis and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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